molecular formula C10H9BrFNO B1415452 1-(2-Bromo-4-fluorobenzoyl)azetidine CAS No. 1857447-37-0

1-(2-Bromo-4-fluorobenzoyl)azetidine

Cat. No.: B1415452
CAS No.: 1857447-37-0
M. Wt: 258.09 g/mol
InChI Key: ZPAQWBXLFOBLQV-UHFFFAOYSA-N
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Description

Structural Characterization of 1-(2-Bromo-4-fluorobenzoyl)azetidine

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being azetidin-1-yl-(2-bromo-4-fluorophenyl)methanone. The compound is catalogued in chemical databases under the Chemical Abstracts Service registry number 1857447-37-0, with PubChem identifier 129911569. The molecular formula C₁₀H₉BrFNO reflects a precise atomic composition that includes ten carbon atoms, nine hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and one oxygen atom.

The calculated molecular weight of 258.09 grams per mole positions this compound within the medium molecular weight range for azetidine derivatives. The structural formula incorporates a four-membered azetidine ring system directly bonded to a carbonyl group, which in turn connects to a benzene ring bearing halogen substituents at the 2- and 4-positions. The presence of both electron-withdrawing halogen atoms creates a unique electronic environment that influences the compound's reactivity patterns and stability characteristics. Alternative nomenclature includes the systematic name this compound and the descriptor azetidin-1-yl(2-bromo-4-fluorophenyl)methanone, reflecting different approaches to naming this complex heterocyclic structure.

The molecular connectivity can be represented through the Simplified Molecular Input Line Entry System notation as C1CN(C1)C(=O)C2=C(C=C(C=C2)F)Br, which provides a linear representation of the three-dimensional molecular structure. This notation system reveals the specific connectivity pattern between the azetidine nitrogen and the carbonyl carbon, as well as the precise positioning of halogen substituents on the aromatic ring. The International Chemical Identifier string InChI=1S/C10H9BrFNO/c11-9-6-7(12)2-3-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 provides an unambiguous structural description that enables precise identification across different chemical databases.

Crystallographic Studies and Three-Dimensional Conformation

The three-dimensional molecular architecture of this compound exhibits distinctive conformational characteristics that arise from the constrained geometry of the four-membered azetidine ring system. Crystallographic analysis of related azetidine derivatives provides insights into the likely conformational preferences of this compound, particularly regarding the orientation of the benzoyl substituent relative to the azetidine ring plane. Studies of structurally similar compounds have revealed that the azetidine ring typically adopts a planar or near-planar configuration, with the nitrogen atom exhibiting pyramidal geometry due to sp³ hybridization.

The bromine and fluorine substituents on the benzene ring create significant steric and electronic effects that influence the overall molecular conformation. The bromine atom, with its larger van der Waals radius, occupies considerably more space than the fluorine atom, potentially leading to conformational preferences that minimize steric interactions. X-ray crystallographic studies of comparable halogenated azetidine derivatives have demonstrated that the carbonyl group typically adopts a configuration that maximizes orbital overlap between the nitrogen lone pair and the carbonyl π* orbital, resulting in partial amide character.

The bond lengths within the azetidine ring system are expected to deviate from typical alkyl carbon-carbon and carbon-nitrogen distances due to ring strain effects. Crystallographic data from related azetidine compounds indicate that the carbon-nitrogen bond lengths range from approximately 1.367 to 1.483 Angstroms, with significant variation depending on the electronic nature of substituents. The presence of the electron-withdrawing benzoyl group likely influences these bond distances by reducing electron density on the nitrogen atom, potentially shortening the carbon-nitrogen bonds within the ring system.

Conformational analysis suggests that the molecule may exist in multiple stable conformations in solution, with rotational barriers around the carbon-nitrogen bond connecting the azetidine ring to the carbonyl group. The dihedral angles between the azetidine ring plane and the benzoyl moiety are crucial determinants of the molecule's overall three-dimensional shape and may influence its chemical reactivity and potential biological activity. Temperature-dependent studies and computational modeling would provide additional insights into the dynamic behavior of this molecular system.

Comparative Analysis with Related Azetidine Derivatives

The structural characteristics of this compound can be systematically compared with other halogenated azetidine derivatives to understand the influence of specific substituent patterns on molecular properties. Comparative analysis with 3-(4-Bromo-2,6-difluorophenyl)azetidine reveals significant differences in substitution patterns and electronic effects. While both compounds contain bromine and fluorine atoms, the positioning and connectivity of these halogens create distinct electronic environments that affect molecular stability and reactivity.

The molecular weight comparison demonstrates the structural diversity within the azetidine family. This compound with a molecular weight of 258.09 grams per mole contrasts with 3-(4-Bromo-2,6-difluorophenyl)azetidine at 248.07 grams per mole, reflecting the additional carbonyl group in the benzoyl derivative. This structural difference significantly impacts the electronic properties, with the carbonyl group in the benzoyl derivative providing additional sites for hydrogen bonding and coordination interactions.

Related compounds such as 4-(2-Bromo-4-fluorophenyl)azetidin-2-one represent β-lactam analogs that share similar halogen substitution patterns but differ in ring structure and functional group arrangement. These β-lactam derivatives typically exhibit different reactivity profiles due to the increased ring strain and the presence of the lactam carbonyl group directly within the ring system. The comparison highlights how subtle structural modifications can lead to significant changes in chemical behavior and potential applications.

Analysis of spectroscopic data from related azetidine derivatives provides insights into the expected behavior of this compound. Compounds with similar halogen substitution patterns typically exhibit characteristic spectroscopic signatures that can be used for identification and structural confirmation. The presence of multiple halogen atoms creates unique fingerprint regions in both nuclear magnetic resonance and infrared spectra, enabling differentiation from other azetidine derivatives.

The synthetic accessibility and stability of this compound can be evaluated by comparison with related compounds. Synthetic routes to similar halogenated azetidine derivatives often involve similar methodologies, suggesting that established synthetic protocols may be applicable with appropriate modifications. The relative stability of different substitution patterns provides guidance for synthetic planning and handling procedures.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 spectra. The azetidine ring protons are expected to appear as characteristic multipets in the aliphatic region of the proton spectrum, typically between 2.0 and 4.5 parts per million. The four-membered ring system creates a unique chemical environment that results in distinctive coupling patterns and chemical shift values that differentiate azetidine protons from other cyclic systems.

The aromatic protons on the halogen-substituted benzene ring exhibit characteristic downfield chemical shifts, typically appearing between 7.0 and 8.0 parts per million in the proton nuclear magnetic resonance spectrum. The presence of both bromine and fluorine substituents creates complex coupling patterns, with fluorine-carbon coupling extending over multiple bonds and creating distinctive splitting patterns. The fluorine nucleus, with its high gyromagnetic ratio and 100% natural abundance, provides additional structural information through fluorine-19 nuclear magnetic resonance spectroscopy.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework. The carbonyl carbon typically appears significantly downfield, around 170-180 parts per million, due to the deshielding effect of the oxygen atom. The aromatic carbons exhibit chemical shifts in the 120-140 parts per million range, with the halogen-bearing carbons showing characteristic downfield shifts due to the electronegativity of the substituents.

The azetidine ring carbons appear in the aliphatic region, typically between 20-60 parts per million, with specific chemical shift values depending on their proximity to the nitrogen atom and the attached carbonyl group. The nitrogen-bearing carbon often exhibits a distinctive chemical shift due to the electronic effects of the adjacent heteroatom. Coupling constants between protons provide valuable information about ring geometry and conformational preferences, with typical values reflecting the constrained nature of the four-membered ring system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 258, corresponding to the molecular weight of the intact compound. The presence of bromine creates a distinctive isotope pattern, with peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Common fragmentation pathways include loss of the azetidine ring system, resulting in formation of the 2-bromo-4-fluorobenzoyl cation at mass-to-charge ratio 201. This fragment represents a stable resonance-stabilized species that often appears as a base peak or prominent fragment in the mass spectrum. Additional fragmentation may involve loss of the carbonyl group, leading to formation of halogen-substituted benzyl cations and related species.

The azetidine ring itself may undergo ring-opening reactions under mass spectrometric conditions, potentially leading to linear fragments or rearrangement products. The four-membered ring system is particularly susceptible to ring strain relief through fragmentation processes. Sequential loss of small molecules such as carbon monoxide, hydrogen fluoride, or hydrogen bromide may occur, creating characteristic neutral loss patterns that provide structural confirmation.

Tandem mass spectrometry techniques enable detailed analysis of fragmentation mechanisms and provide additional structural information. Collision-induced dissociation of the molecular ion and major fragment ions reveals secondary fragmentation pathways that can confirm the connectivity between different molecular regions. The presence of heteroatoms and halogen substituents creates unique fragmentation signatures that enable differentiation from structural isomers and related compounds.

Infrared and Raman Spectroscopic Features

Infrared spectroscopy provides characteristic absorption bands that enable identification and structural confirmation of this compound. The carbonyl stretch represents the most diagnostic feature, typically appearing as a strong absorption between 1650-1680 wavenumbers. The exact frequency depends on the electronic environment created by the adjacent azetidine nitrogen and the halogen-substituted aromatic ring. The electron-donating nature of the nitrogen atom may shift the carbonyl frequency to lower values compared to simple aromatic ketones.

The carbon-hydrogen stretching vibrations of the azetidine ring appear in the 2800-3000 wavenumber region, with specific frequencies reflecting the constrained geometry of the four-membered ring system. Aromatic carbon-hydrogen stretches typically appear at higher frequencies, around 3000-3100 wavenumbers, and can be differentiated from aliphatic stretches by their characteristic intensity patterns and frequency positions.

Carbon-carbon and carbon-nitrogen stretching vibrations provide additional structural information in the fingerprint region below 1500 wavenumbers. The azetidine ring exhibits characteristic absorption bands that differ from those of other nitrogen-containing heterocycles due to the unique bonding environment and ring strain effects. The presence of halogen substituents creates additional absorption bands, particularly carbon-bromine and carbon-fluorine stretches, which appear at characteristic frequencies determined by the bond strengths and masses of the halogen atoms.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations that may be weak or absent in infrared spectra. The polarizability changes associated with carbon-carbon double bonds and aromatic ring vibrations are often more prominent in Raman spectra, providing additional confirmation of the aromatic substitution pattern. The combination of infrared and Raman spectroscopic data creates a comprehensive vibrational fingerprint that enables unambiguous identification of the compound and differentiation from closely related structures.

Properties

IUPAC Name

azetidin-1-yl-(2-bromo-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-9-6-7(12)2-3-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAQWBXLFOBLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials Preparation

The synthesis begins with the preparation of 2-bromo-4-fluorobenzoyl chloride from 2-bromo-4-fluorobenzoic acid . This step is crucial as it sets the stage for the formation of the azetidine ring.

Formation of Azetidine Ring

The azetidine ring is formed by reacting the benzoyl chloride with an appropriate azetidine precursor under controlled conditions. This reaction typically involves a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.

Reaction Conditions

  • Base: Triethylamine is commonly used to facilitate the reaction.
  • Solvent: Dichloromethane is preferred due to its low boiling point and stability.
  • Temperature: Low temperatures are essential to maintain the integrity of the azetidine ring and prevent unwanted side reactions.

Industrial Production

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. Techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and reduce costs.

Chemical Reactions and Applications

1-(2-Bromo-4-fluorobenzoyl)azetidine undergoes various chemical reactions:

  • Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines.
  • Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
  • Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various open-chain compounds.

Scientific Research Applications

This compound has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry, organic synthesis, and materials science. The presence of bromine and fluorine atoms enhances lipophilicity, which may improve bioavailability and target specificity in pharmaceutical applications.

Data Tables

Table 1: Synthesis Conditions for this compound

Parameter Description
Starting Material 2-Bromo-4-fluorobenzoyl chloride
Azetidine Precursor Appropriate azetidine derivative
Base Triethylamine
Solvent Dichloromethane
Temperature Low temperature (e.g., 0°C to -20°C)

Table 2: Chemical Reactions of this compound

Reaction Type Reagents Products
Substitution Sodium azide, potassium thiocyanate, amines Substituted derivatives
Oxidation Oxidizing agents (e.g., hydrogen peroxide) Oxides
Reduction Reducing agents (e.g., sodium borohydride) Amines and derivatives
Ring-Opening Nucleophiles (amines, alcohols, thiols) Open-chain compounds

Research Findings

Recent studies have highlighted the potential of azetidine derivatives, including this compound, in medicinal chemistry. These compounds exhibit significant cytotoxicity against cancer cell lines, suggesting potential as lead compounds for further development.

Chemical Reactions Analysis

1-(2-Bromo-4-fluorobenzoyl)azetidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Bromo-4-fluorobenzoyl)azetidine is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry, organic synthesis, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical agent. The presence of bromine and fluorine atoms enhances lipophilicity, which may improve bioavailability and target specificity.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various azetidine derivatives, including this compound. The compound exhibited significant cytotoxicity against cancer cell lines, suggesting potential as a lead compound for further development.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.

Example Reaction: Nucleophilic Substitution
In a nucleophilic substitution reaction, this compound can react with various nucleophiles to form new azetidine derivatives. This reaction pathway has been documented in several synthetic protocols aimed at developing new therapeutic agents.

Materials Science

Recent research has indicated that this compound can be utilized in the development of polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Blends
A study demonstrated that blending this compound with polycarbonate resulted in materials with improved impact resistance and thermal properties. The findings suggest potential applications in protective coatings and high-performance materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorobenzoyl)azetidine involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with multiple targets simultaneously .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Bromo-4-fluorobenzoyl)azetidine with structurally or functionally related azetidine and benzoyl derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) logP* Key Properties/Applications Source
This compound 2-Bromo, 4-fluoro on benzoyl; azetidine ~258.09 >2 (est.) High reactivity in cross-coupling; potential CNS activity due to lipophilicity Synthesized from analogs in
1-(4-Bromobenzyl)azetidine 4-Bromo on benzyl; azetidine 226.11 2.5 (est.) Intermediate in agrochemicals; moderate bioactivity
Azetidine 2c Bromine-containing azetidine derivative ~240 (est.) >2 High potency in zebrafish embryo assays
1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine 2-Bromo, 5-methoxy on phenyl; azetidine ~261.12 ~2.8 Solubility challenges due to methoxy group; used in ligand synthesis
Bromopropylate (1-methylethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate) Brominated ester; no azetidine 428.11 5.2 Acaricide; structurally distinct but shares bromine-driven lipophilicity

Notes on Comparison:

  • Halogen Impact: Bromine and fluorine in this compound enhance electrophilicity and metabolic stability compared to non-halogenated analogs. Fluorine’s electronegativity lowers the pKa of the azetidine nitrogen, improving solubility relative to bromine-only derivatives like 1-(4-Bromobenzyl)azetidine .
  • logP and Bioactivity : Compounds with logP >2 (e.g., azetidine 2c) exhibit higher membrane permeability and potency, as seen in zebrafish embryo studies . The target compound’s estimated logP aligns with this trend.
  • Structural Flexibility : Unlike rigid γ-lactams (e.g., γ-lactam 3i), the azetidine ring’s strain enables diverse functionalization, as demonstrated by borylated azetidine transformations in .
  • Application Divergence : Bromopropylate shares bromine-driven lipophilicity but lacks the azetidine core, limiting its utility in medicinal chemistry compared to the target compound.

Research Findings and Implications

  • Synthetic Utility : Fluorinated azetidines like This compound are pivotal in Suzuki-Miyaura couplings, enabling access to biaryl structures for drug discovery .
  • Biological Relevance : Low molecular weight (<300 Da) and optimal logP (>2) make this compound a candidate for central nervous system (CNS) drug development, as smaller molecules penetrate the blood-brain barrier more effectively .
  • Limitations : Methoxy-containing analogs (e.g., 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine ) face solubility issues, whereas the fluorine in the target compound mitigates this .

Biological Activity

1-(2-Bromo-4-fluorobenzoyl)azetidine is a compound belonging to the azetidine class, known for its unique structural properties and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: azetidin-1-yl-(2-bromo-4-fluorophenyl)methanone
  • Molecular Formula: C10H9BrFNO
  • CAS Number: 1857447-37-0

The compound features a four-membered nitrogen-containing ring (azetidine) that contributes to its reactivity and stability. The presence of bromine and fluorine atoms enhances its interaction with biological molecules, potentially leading to significant biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Various studies have evaluated its effectiveness against different bacterial strains.

Minimum Inhibitory Concentrations (MICs):

Bacterial StrainMIC (µg/mL)
Methicillin-sensitive S. aureus7.82 - 31.25
Methicillin-resistant S. aureus15 - 30

These results suggest that the compound could be a potential candidate for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. The compound's structure allows it to interact with various cellular pathways, potentially inhibiting cancer cell proliferation.

Mechanism of Action:

The mechanism by which this compound exerts its effects is still being elucidated. Initial hypotheses suggest that the bromine and fluorine substituents may enhance binding affinity to target proteins involved in cell signaling pathways related to cancer progression .

Case Studies

Several case studies highlight the biological activity of related compounds and their implications for drug development:

  • Study on Antibacterial Activity:
    A study evaluated various fluorobenzoyl derivatives, including those structurally similar to this compound, demonstrating significant antibacterial activity against Staphylococcus aureus. The findings suggested that specific substitutions on the benzoyl ring could enhance activity .
  • Anticancer Screening:
    In a recent investigation, azetidine derivatives were screened for anticancer properties, revealing that compounds with similar structural motifs showed promising results in inhibiting tumor growth in vitro. This suggests a potential pathway for further development of this compound as an anticancer agent .

Q & A

Basic: How can factorial experimental design optimize the synthesis of 1-(2-Bromo-4-fluorobenzoyl)azetidine?

Methodological Answer:
A factorial design approach allows systematic variation of critical parameters (e.g., temperature, catalyst loading, reaction time) to identify optimal conditions. For example:

  • 2³ Factorial Design could test three factors (e.g., molar ratio of bromo-fluorobenzene derivatives, solvent polarity, and reaction time) at two levels (high/low).
  • Statistical tools like ANOVA (Analysis of Variance) analyze interactions between variables, reducing the number of experiments while maximizing data output .
  • Orthogonal design (e.g., Taguchi method) minimizes experimental runs while resolving multi-factor dependencies, as applied in similar azetidine derivative syntheses .

Basic: What stability challenges arise for this compound under varying storage conditions?

Methodological Answer:
Stability studies should assess:

  • Hydrolytic Degradation: Expose the compound to aqueous buffers (pH 3–9) at 40°C for 14 days, monitoring via HPLC-UV for bromo-fluorobenzoyl group hydrolysis .
  • Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
  • Light Sensitivity: Accelerated photostability testing (ICH Q1B guidelines) under UV/visible light quantifies photooxidation pathways .

Advanced: How do computational predictions (e.g., DFT) align with experimental data for reaction mechanisms involving this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) models the electrophilic aromatic substitution of bromine/fluorine groups, predicting regioselectivity. Compare computed activation energies with experimental yields .
  • Reaction Path Search Tools: Software like GRRM (Global Reaction Route Mapping) identifies intermediates, validated via LC-MS or in-situ IR spectroscopy .

Advanced: What strategies mitigate regioselectivity conflicts during functionalization of the azetidine ring?

Methodological Answer:

  • Protecting Group Chemistry: Use tert-butoxycarbonyl (Boc) groups to block undesired nucleophilic sites on the azetidine nitrogen during bromo-fluorobenzoylation .
  • Kinetic vs. Thermodynamic Control: Vary reaction temperature and solvent polarity (e.g., DMF vs. THF) to favor mono- over di-substitution, monitored via ¹⁹F NMR .

Advanced: How to resolve contradictions between theoretical and experimental data in catalytic applications?

Methodological Answer:

  • Sensitivity Analysis: Identify variables (e.g., solvent dielectric constant, catalyst hydration state) causing deviations between DFT-predicted and observed reaction rates .
  • Multivariate Regression: Apply partial least squares (PLS) regression to correlate steric/electronic descriptors (e.g., Hammett constants) with experimental yields .

Advanced: What advanced analytical techniques characterize structural anomalies in crystalline forms?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolves steric hindrance caused by the 2-bromo-4-fluoro substituents, identifying polymorphism .
  • Solid-State NMR: ¹³C CP/MAS NMR detects conformational flexibility in the azetidine ring under varying temperatures .

Advanced: How does this compound interact with environmental surfaces in lab settings?

Methodological Answer:

  • Microscopy and Spectroscopy: Use ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) to track adsorption/desorption kinetics on glass or steel surfaces .
  • Environmental Chamber Studies: Simulate indoor lab conditions (RH 30–70%, 25°C) to quantify airborne particulate formation via GC-MS .

Advanced: Can this compound act as a ligand in transition-metal catalysis, and what challenges arise?

Methodological Answer:

  • Coordination Studies: Screen Pd(0)/Ni(0) complexes via UV-Vis and cyclic voltammetry to assess ligand-metal binding affinity.
  • Byproduct Analysis: Identify halogen exchange byproducts (e.g., F/Br scrambling) using high-resolution mass spectrometry (HRMS) .

Advanced: What molecular mechanisms underlie its potential toxicity in biological assays?

Methodological Answer:

  • Metabolite Identification: Incubate with liver microsomes (e.g., human CYP450 isoforms) and profile metabolites via LC-QTOF-MS .
  • Reactive Oxygen Species (ROS) Assays: Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in cell lines .

Advanced: How does the solid-state packing of this compound affect its reactivity?

Methodological Answer:

  • Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., Br···F contacts) influencing mechanochemical reactivity .
  • Ball-Milling Experiments: Compare solution vs. solid-state reactivity in Suzuki-Miyaura couplings, analyzing crystallinity via PXRD .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-4-fluorobenzoyl)azetidine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-4-fluorobenzoyl)azetidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.